![molecular formula C12H10FN3O3 B2371671 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898463-76-8](/img/structure/B2371671.png)
2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring and the acetamide group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazine ring and the acetamide group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Anti-inflammatory Activity :
- A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. Some of these compounds showed significant anti-inflammatory activity, demonstrating the potential of such acetamide derivatives in inflammation-related research (Sunder & Maleraju, 2013).
Analgesic and Anti-Inflammatory Agent :
- Another compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and exhibited notable analgesic and anti-inflammatory activities, again indicating the therapeutic potential of such compounds (Nayak et al., 2014).
Antipsychotic Potential :
- Research on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide revealed an antipsychotic-like profile without interacting with dopamine receptors. This suggests a unique pathway for antipsychotic activity distinct from traditional agents (Wise et al., 1987).
Antioxidant Activity :
- Pyrazole-acetamide derivatives were studied for their antioxidant activities. Coordination complexes of these derivatives showed significant antioxidant activity, highlighting their potential in oxidative stress-related research (Chkirate et al., 2019).
Antimicrobial Activities :
- Novel thiazole derivatives, incorporating pyrazole moiety with acetamide, were synthesized and tested for antimicrobial activities. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Saravanan et al., 2010).
Radiopharmaceutical Applications :
- A study on the radioligand [18F]PBR111, synthesized from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrated its potential in imaging the translocator protein (18 kDa) using PET. This indicates the applicability of such compounds in diagnostic imaging and radiopharmaceuticals (Dollé et al., 2008).
Anticonvulsant and Antidepressant Activity :
- Research on 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives found some to have anticonvulsant and antidepressant activities. This suggests a potential application in neuropharmacology (Xie et al., 2013).
Herbicidal Activity :
- Synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed potent herbicidal activities against dicotyledonous weeds, indicating potential applications in agriculture (Wu et al., 2011).
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide may also interact with various cellular targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-[4-(3-Fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
特性
IUPAC Name |
2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c13-8-2-1-3-9(6-8)16-5-4-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCCYEBOVCZWKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN(C(=O)C2=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

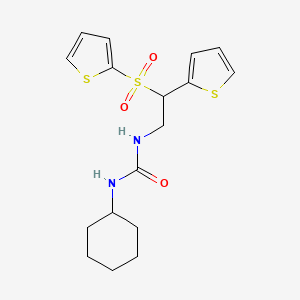

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)
![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)
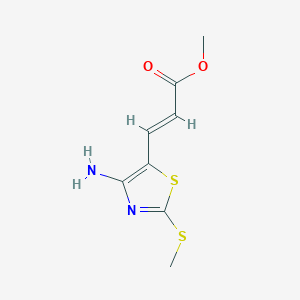
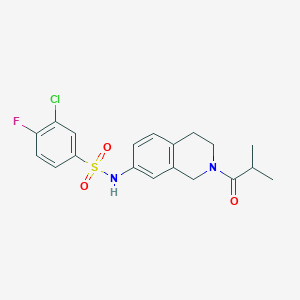

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)
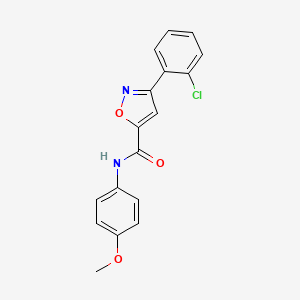

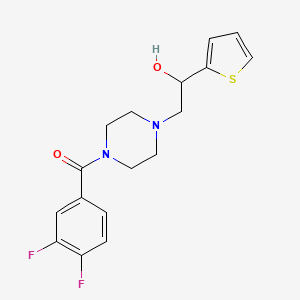
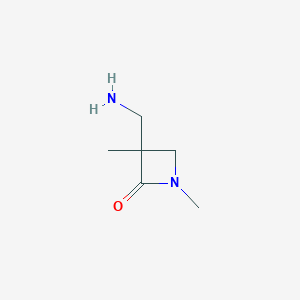
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2371611.png)